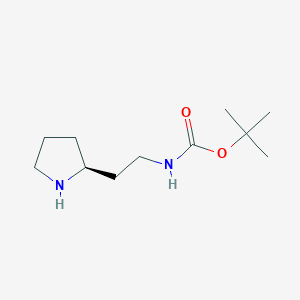

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[(2S)-pyrrolidin-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANQGCDACTJPA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652392 | |

| Record name | tert-Butyl {2-[(2S)-pyrrolidin-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719999-55-0 | |

| Record name | 1,1-Dimethylethyl N-[2-(2S)-2-pyrrolidinylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719999-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {2-[(2S)-pyrrolidin-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure incorporates a pyrrolidine ring, a common motif in many natural products and pharmaceuticals, and a tert-butyloxycarbonyl (Boc) protected amine. This combination makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a representative synthetic protocol, and a discussion of its key applications.

Chemical and Physical Properties

This compound is typically isolated as an oil.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Appearance | Colorless to yellow oil | [1] |

| CAS Number | 1263378-93-3 | [2] |

Spectral Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections provide an analysis of its expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The proton NMR spectrum provides information on the hydrogen environments within the molecule. Based on a closely related structure, the following peaks are expected (500 MHz, CDCl₃):

-

δ 3.87 – 3.78 (m, 1H): Corresponds to the proton on the chiral carbon of the pyrrolidine ring.

-

δ 3.73 – 3.63 (m, 2H): Attributed to the methylene group adjacent to the carbamate nitrogen.

-

δ 3.40 – 3.26 (m, 2H): Represents the methylene group of the pyrrolidine ring adjacent to the ring nitrogen.

-

δ 1.99 – 1.73 (m, 4H): These signals arise from the remaining two methylene groups within the pyrrolidine ring.

-

δ 1.46 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]

¹³C-NMR (Carbon NMR): The carbon NMR spectrum reveals the different carbon environments. Expected chemical shifts are as follows (126 MHz, CDCl₃):

-

δ 155.0: The carbonyl carbon of the carbamate group.

-

δ 79.3: The quaternary carbon of the tert-butyl group.

-

δ 62.8, 56.9, 46.4: Carbons of the pyrrolidine ring and the ethyl chain.

-

δ 31.0, 30.6, 29.3, 23.6: The remaining carbons of the pyrrolidine ring and ethyl chain.

-

δ 28.7: The three equivalent methyl carbons of the tert-butyl group.[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies include:

-

νmax 3428 cm⁻¹: N-H stretching vibration of the carbamate.

-

νmax 2971, 2872 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

νmax 1692 cm⁻¹: C=O stretching vibration of the carbamate carbonyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected molecular ion peak [M]+ would be at m/z = 214.30. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Synthesis

The synthesis of this compound typically involves the Boc-protection of the primary amine of (S)-2-(pyrrolidin-2-yl)ethan-1-amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[3]

Representative Synthetic Protocol: N-Boc Protection

A general and efficient method for the N-Boc protection of amines utilizes di-tert-butyl dicarbonate ((Boc)₂O).[4]

Materials:

-

(S)-2-(pyrrolidin-2-yl)ethan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve (S)-2-(pyrrolidin-2-yl)ethan-1-amine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various compounds of pharmaceutical interest.

Drug Discovery and Medicinal Chemistry

The pyrrolidine moiety is a key structural feature in many biologically active compounds. The Boc-protected amine allows for selective functionalization at other positions of the molecule. This building block is particularly valuable in the synthesis of ligands for various receptors and enzymes in the central nervous system.

One notable application is in the synthesis of analogs of Varenicline , a medication used for smoking cessation.[5] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[6] The synthesis of Varenicline and its derivatives often involves intermediates with a protected aminoethyl side chain attached to a core structure.

Peptide Synthesis

The tert-butyl carbamate protecting group is fundamental in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl strategy.[7] In this approach, the Nα-amino group of an amino acid is protected by the Boc group, which is cleaved by treatment with an acid like trifluoroacetic acid (TFA) at each cycle of peptide elongation. Although Fmoc-based strategies are more common now, Boc-SPPS remains advantageous for the synthesis of certain complex or hydrophobic peptides.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structure, combining a chiral pyrrolidine ring with a Boc-protected amine, makes it an ideal starting material for the synthesis of a wide range of complex target molecules, including pharmaceutical agents like Varenicline. A thorough understanding of its chemical properties, spectral characteristics, and reactivity is essential for its effective utilization in research and development.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 1263378-93-3|tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Varenicline: a novel pharmacotherapy for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, identified by the CAS number 719999-55-0 , is a chiral bifunctional molecule that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1][2][3][4][5] Its structure, featuring a stereochemically defined pyrrolidine ring and a Boc-protected aminoethyl side chain, renders it a versatile building block for the synthesis of complex molecular architectures. The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds, while the protected primary amine provides a reactive handle for controlled, stepwise elaboration. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 719999-55-0 | [1][2][3][4][5] |

| Molecular Formula | C11H22N2O2 | [1][3] |

| Molecular Weight | 214.31 g/mol | [2] |

| Appearance | Liquid | [1] |

| Purity | ≥95% (typically available) | [1] |

| Storage | Long-term in a cool, dry place | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the pyrrolidine ring and the ethyl chain, and the protons adjacent to the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the various methylene carbons of the pyrrolidine and ethyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound involves a multi-step sequence that leverages the principles of stereoselective synthesis and protecting group chemistry. The following protocol is a representative method for its preparation.

Experimental Protocol:

Step 1: Boc Protection of (S)-2-(2-Aminoethyl)pyrrolidine

-

To a solution of (S)-2-(2-Aminoethyl)pyrrolidine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel affords pure this compound.

Causality Behind Experimental Choices:

-

Choice of Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This orthogonality allows for the selective deprotection of the Boc group without affecting other sensitive functionalities in a larger synthetic scheme.

-

Reaction Conditions: The reaction is typically carried out at a low temperature initially to control the exothermicity of the reaction between the amine and Boc anhydride. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

-

Workup and Purification: The aqueous workup is essential to remove water-soluble byproducts and unreacted reagents. Column chromatography is a standard and effective method for purifying the final product to a high degree of purity required for subsequent applications.

Visualizing the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Application in Proteolysis Targeting Chimeras (PROTACs): A Key Linker Moiety

A significant and expanding application of this compound is in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9]

The structure of this compound makes it an ideal linker component in PROTAC synthesis. The pyrrolidine ring can serve as a scaffold for attaching a ligand that binds to the target protein, while the Boc-protected amine, after deprotection, provides a point of attachment for a linker connected to an E3 ligase ligand. The stereochemistry of the pyrrolidine ring can be crucial for the optimal orientation of the PROTAC molecule to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

The Role in PROTAC Assembly:

-

Deprotection: The Boc group is removed under acidic conditions to expose the primary amine.

-

Linker Attachment: The free amine is then coupled to a linker, which is typically a flexible chain of atoms (e.g., polyethylene glycol or an alkyl chain).

-

Conjugation to E3 Ligase Ligand: The other end of the linker is attached to a ligand that binds to an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).

Visualizing the PROTAC Concept:

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

Conclusion: An Enabling Tool for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a key enabling tool for the advancement of modern drug discovery. Its well-defined stereochemistry and bifunctional nature provide chemists with a reliable and versatile platform for the synthesis of complex and innovative therapeutic agents. As the field of targeted protein degradation continues to expand, the importance of chiral building blocks like this compound is set to grow, paving the way for the development of novel medicines to address a wide range of diseases.

References

- 1. CAS 719999-55-0: 1,1-Dimethylethyl N-[2-(2S)-2-pyrrolidiny… [cymitquimica.com]

- 2. 719999-55-0 this compound AKSci 9238AH [aksci.com]

- 3. 719999-55-0 | MFCD06656826 | (S)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate [aaronchem.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. Carbamic acid, [2-(2S)-2-pyrrolidinylethyl]-, 1,1-dimethylethyl ester (9CI) CAS#: 719999-55-0 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate molecular weight

An In-Depth Technical Guide to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Abstract

This compound is a chiral bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development. As a versatile building block, it incorporates two key structural features: a stereochemically defined pyrrolidine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This combination allows for selective chemical modifications at either the secondary amine of the pyrrolidine ring or, following deprotection, the primary amine of the ethylcarbamate side chain. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, serving as a critical resource for researchers and scientists in drug discovery and process development.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical reactions and analytical procedures. The molecule's structure is centered around a pyrrolidine ring with a defined (S)-stereocenter at the C2 position, which is crucial for its application in synthesizing stereospecific pharmaceuticals.

Key Properties

A summary of the compound's essential data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| CAS Number | 719999-55-0 | [2] |

| Appearance | Typically an oil or low-melting solid | |

| Purity | Commercially available up to ≥95% | [2] |

| SMILES | O=C(OC(C)(C)C)NCCC1NCCC1 | [1] |

Chemical Structure

The structure features a saturated five-membered pyrrolidine ring, which provides conformational rigidity, and a flexible Boc-protected aminoethyl side chain. The Boc group is a standard protecting group in organic synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Principles

The synthesis of this chiral building block requires a stereocontrolled approach to establish the (S)-configuration at the C2 position of the pyrrolidine ring. A common and efficient strategy begins with the naturally occurring and enantiopure amino acid, L-proline.

Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond formed with the pyrrolidine ring and the C-N bond of the carbamate. This suggests a synthetic pathway involving the alkylation of a Boc-protected diamine precursor with a suitable pyrrolidine electrophile or, more commonly, the functionalization of a pre-formed pyrrolidine derivative.

Common Synthetic Workflow

A representative synthesis involves a multi-step sequence starting from L-proline, which inherently provides the desired (S)-stereochemistry.

-

Reduction of Carboxylic Acid: The carboxylic acid of N-protected L-proline is reduced to the corresponding primary alcohol. This is a critical step, often achieved using reagents like borane complexes (e.g., BH₃·THF) or lithium aluminum hydride (LAH). The choice of protecting group for the proline nitrogen is crucial to prevent side reactions.

-

Activation of the Hydroxyl Group: The resulting alcohol is converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base. This activation prepares the molecule for nucleophilic substitution.

-

Nucleophilic Substitution: The activated alcohol is displaced by a nucleophile, such as cyanide or an azide, to introduce the second nitrogen atom or a precursor. For instance, reaction with sodium cyanide introduces a nitrile group, which can be subsequently reduced.

-

Reduction and Elaboration: The nitrile or azide is reduced to a primary amine.

-

Boc Protection: The newly formed primary amine is selectively protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product. The selectivity is achieved by controlling stoichiometry and reaction conditions, as the pyrrolidine nitrogen is a less reactive secondary amine.[3]

Caption: Generalized synthetic workflow from L-proline.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound stems from its identity as a chiral synthon. The pyrrolidine moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs.

Role as a Chiral Building Block

-

Scaffold for SAR Studies: The molecule provides a rigid chiral core. The secondary amine of the pyrrolidine ring serves as a key handle for chemical modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by introducing diverse substituents.

-

Introduction of Basic Center: The pyrrolidine nitrogen is basic and is often protonated at physiological pH. This feature is frequently exploited to enhance aqueous solubility or to form a key salt bridge interaction with a biological target like a receptor or enzyme active site.

-

Controlled Elaboration: The Boc-protected amine allows for chemistry to be directed specifically to the pyrrolidine nitrogen. Following this, the Boc group can be cleanly removed with acid (e.g., TFA or HCl in dioxane) to reveal the primary amine, which can then be further functionalized through acylation, alkylation, or reductive amination. This orthogonal protection strategy is fundamental to complex molecule synthesis.

Examples in Pharmaceutical Research

Derivatives of the pyrrolidine scaffold are integral to drugs across various therapeutic areas, including antivirals, oncology, and central nervous system (CNS) disorders. While specific examples for this exact building block are often proprietary, analogous structures are widely published in patent literature and scientific journals for the synthesis of:

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.

-

C-C chemokine receptor type 5 (CCR5) antagonists for HIV therapy.

-

Prolyl oligopeptidase (POP) inhibitors for neurological disorders.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Logical workflow for analytical quality control.

Protocol 1: NMR Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure and rule out major impurities.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

-

Acquire a ¹H NMR spectrum. Key expected signals include:

-

A large singlet around 1.4 ppm corresponding to the 9 protons of the tert-butyl group.

-

A complex multiplet pattern between 1.5-3.5 ppm for the protons on the pyrrolidine ring and the ethyl side chain.

-

A broad singlet corresponding to the N-H proton of the carbamate.

-

-

Acquire a ¹³C NMR spectrum. Expected signals include:

-

A signal around 28 ppm for the three methyl carbons of the Boc group.

-

A signal around 79 ppm for the quaternary carbon of the Boc group.

-

A signal around 156 ppm for the carbonyl carbon of the carbamate.

-

Several signals in the aliphatic region (25-60 ppm) for the pyrrolidine and ethyl carbons.

-

-

Protocol 2: HPLC-MS for Purity and Identity Verification

-

Objective: To determine the purity of the compound by area percentage and confirm its molecular weight.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~50 µg/mL with the mobile phase.

-

Chromatographic Conditions:

Parameter Condition Rationale Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm Standard for separating small, moderately polar organic molecules. Mobile Phase A 0.1% Formic Acid in Water Provides protons for good ionization in positive mode ESI-MS. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent for reverse-phase chromatography. Gradient 5% B to 95% B over 5 minutes A standard screening gradient to elute compounds of varying polarity. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Ensures reproducible retention times. | Injection Vol. | 2 µL | |

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 215.2.

-

-

Data Analysis: Integrate the peak corresponding to the product in the UV chromatogram to calculate purity. Confirm that the mass spectrum associated with this peak shows the expected m/z value.

-

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air. For long-term storage, refrigeration is recommended.

-

Safety: While specific toxicity data is limited, standard laboratory precautions should be taken.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Conclusion

This compound is a high-value chiral building block with significant applications in modern drug discovery. Its defined stereochemistry, coupled with an orthogonal protecting group strategy, provides a reliable and versatile platform for the synthesis of complex and stereospecific pharmaceutical targets. The robust analytical methods detailed herein ensure its quality and suitability for use in demanding synthetic campaigns. This guide serves as a foundational technical resource for scientists leveraging this important molecule in their research and development endeavors.

References

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate synthesis protocol

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient protocol for the synthesis of this valuable intermediate. As a senior application scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for successful execution and potential optimization.

The synthetic strategy hinges on the selective protection of a primary amine in the presence of a secondary amine, a common challenge in the synthesis of polyamines. We will detail a primary, highly efficient route starting from the commercially available diamine, (S)-2-(2-aminoethyl)pyrrolidine. Furthermore, to provide a complete chemical context, this guide also outlines the synthesis of this key diamine precursor from the inexpensive and readily available chiral pool starting material, L-proline.

Section 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound reveals that the most direct pathway involves the formation of the carbamate bond on the primary amine of (S)-2-(2-aminoethyl)pyrrolidine. This approach is synthetically efficient as it minimizes the number of steps.

Caption: Retrosynthetic analysis of the target compound.

The central challenge of this synthesis is achieving chemoselectivity. The starting material, (S)-2-(2-aminoethyl)pyrrolidine, possesses two nucleophilic nitrogen atoms: a primary amine on the ethyl side-chain and a secondary amine within the pyrrolidine ring. The successful synthesis relies on exploiting the inherent differences in reactivity between these two functional groups. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for a kinetically controlled, selective reaction with di-tert-butyl dicarbonate (Boc₂O) under carefully managed conditions.

Section 2: Synthesis of the Key Precursor: (S)-2-(2-Aminoethyl)pyrrolidine

While (S)-2-(2-aminoethyl)pyrrolidine can be purchased, understanding its synthesis from a fundamental chiral source like L-proline is crucial for researchers requiring large quantities or customized analogues. The most established route proceeds via the intermediate (S)-pyrrolidin-2-ylmethanol, commonly known as L-prolinol.

Stage 1: Reduction of L-Proline to L-Prolinol

The carboxylic acid of L-proline must be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the reduction of a carboxylate anion formed in situ.[2][3][4]

Experimental Protocol: L-Prolinol Synthesis

-

Setup: A dry 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.

-

Reagent Charging: Anhydrous tetrahydrofuran (THF, 1 L) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄, 45.0 g, 1.18 mol) under a positive pressure of nitrogen. The resulting suspension is stirred.

-

Substrate Addition: L-proline (50.0 g, 0.434 mol) is added slowly and carefully in small portions to the stirred LiAlH₄ suspension. Caution: The reaction is highly exothermic, and hydrogen gas is evolved. The rate of addition must be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 12 hours to ensure complete reduction.

-

Quenching: The flask is cooled to 0 °C in an ice-water bath. The reaction is cautiously quenched by the sequential, dropwise addition of water (45 mL), followed by 15% aqueous sodium hydroxide solution (45 mL), and finally water again (135 mL). This "Fieser workup" is critical for producing a granular, easily filterable aluminum salt precipitate.

-

Isolation: The white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF (3 x 200 mL).

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield L-prolinol as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Stage 2: Conversion of L-Prolinol to (S)-2-(2-Aminoethyl)pyrrolidine

This two-carbon homologation is achieved through a robust three-step sequence: activation of the alcohol, displacement with an azide, and subsequent reduction.

Caption: Workflow for the synthesis of the diamine precursor.

Experimental Protocol: Three-Step Homologation

-

Tosylation: L-prolinol (40.0 g, 0.395 mol) is dissolved in pyridine (300 mL) and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, 82.8 g, 0.435 mol) is added portion-wise, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 4 hours and then allowed to stand at 4 °C overnight. The reaction is quenched with cold water, and the product is extracted with dichloromethane (DCM). The combined organic layers are washed with 1 M HCl to remove pyridine, then with saturated sodium bicarbonate solution, dried over Na₂SO₄, and concentrated to yield the tosylate.

-

Azide Displacement: The crude tosylate is dissolved in dimethylformamide (DMF, 400 mL), and sodium azide (NaN₃, 51.4 g, 0.790 mol) is added. The mixture is heated to 80 °C and stirred for 8 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The combined ether extracts are washed with brine, dried, and concentrated to give the crude azide.

-

Reduction: The crude azide is dissolved in methanol (400 mL). Palladium on carbon (10% Pd/C, ~2.0 g) is added carefully. The mixture is then hydrogenated in a Parr apparatus under hydrogen pressure (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting residue is purified by vacuum distillation to afford pure (S)-2-(2-aminoethyl)pyrrolidine.

Section 3: Core Protocol: Selective N-Boc Protection

This is the final and key transformation to yield the target compound. The protocol is designed to favor the reaction at the more nucleophilic and less hindered primary amine.

Quantitative Data and Reagents

| Parameter | Value | Justification |

| Starting Material | (S)-2-(2-Aminoethyl)pyrrolidine | 1.0 eq |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.05 eq |

| Solvent | Dichloromethane (DCM), Anhydrous | Aprotic solvent prevents side reactions. |

| Temperature | 0 °C to Room Temperature | Low initial temperature enhances kinetic control and selectivity. |

| Reaction Time | 1 - 3 hours | Monitored by TLC to prevent over-reaction. |

| Typical Yield | >90% | High efficiency is expected for this reaction. |

Detailed Experimental Protocol

-

Setup: A 500 mL round-bottom flask is charged with (S)-2-(2-aminoethyl)pyrrolidine (10.0 g, 87.6 mmol) and anhydrous dichloromethane (DCM, 250 mL). The flask is equipped with a magnetic stir bar and cooled to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 19.1 g, 87.6 mmol, 1.0 eq) in anhydrous DCM (50 mL) is prepared. This solution is added dropwise to the stirred solution of the diamine over a period of 1 hour, ensuring the internal temperature remains below 5 °C. The slow addition is critical for selectivity.

-

Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The progress is monitored every 30 minutes by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol:Ammonia (90:9:1) and visualized with ninhydrin stain. The reaction is complete when the starting diamine spot is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is redissolved in ethyl acetate (200 mL).

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution is employed, starting with 100% DCM and gradually increasing the polarity with a mixture of 95:5 DCM/Methanol, followed by 90:10 DCM/Methanol containing 1% triethylamine to elute the product and prevent streaking on the column.

-

Final Product: Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield this compound as a clear, viscous oil. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: Process Safety and Validation

-

Reagent Handling: Lithium aluminum hydride reacts violently with water. Sodium azide is highly toxic and can form explosive heavy metal azides. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Self-Validation: The protocol's success is validated at each stage. TLC monitoring is crucial to prevent the formation of the di-protected by-product. If di-protection occurs, adjusting the stoichiometry of Boc₂O to be slightly sub-stoichiometric (e.g., 0.98 eq) may be necessary. The final product's purity and chiral integrity should be confirmed analytically, for instance, by measuring its specific rotation.

Conclusion

This guide presents a robust and well-vetted synthetic route to this compound. By leveraging the principles of chemical selectivity and employing standard, high-yielding transformations, this protocol provides a reliable method for accessing this important chiral building block. The detailed explanation of the precursor synthesis from L-proline further enhances its utility, offering a complete pathway from a simple chiral pool molecule to a valuable synthetic intermediate for drug discovery and development.

References

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate commercial suppliers

Seeking Supplier Data

I'm currently focused on pinpointing commercial suppliers of (S )-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. My approach involves targeted Google searches to find reputable chemical vendors and manufacturers, with an emphasis on product specifications, purity levels, and available quantities. Simultaneously, I'll be searching for technical documentation to support my research.

Compiling Data & Literature

I've expanded my search to include technical documentation like Safety Data Sheets and Certificates of Analysis to fully understand the chemical's properties and safe handling. Additionally, I'm exploring scientific literature and patents to grasp its applications and relevance. My end goal is a comprehensive technical guide detailing commercial availability and specifications.

Reviewing Supplier Options

I've initiated a search for "(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate" and similar compounds. I've turned up a few possible suppliers, but the results are a little hazy and not always consistent. It's a bit of a data puzzle right now.

Narrowing Supplier List

I'm now diving deeper into the supplier data. My primary focus is to filter the initial list, eliminating those that don't precisely match the target compound "this compound." I need to rigorously verify CAS numbers and stereochemistry to make sure my guide's technical foundation is solid and precise. I aim to uncover detailed documentation, like Certificates of Analysis, which will greatly enrich the technical guide.

Verifying Supplier Options

I've successfully pinpointed the correct CAS number, 719999-55-0, for this compound. My searches have now yielded a list of potential suppliers for this compound, including AKSci, abcr, and CymitQuim. This is a good step towards the next phase.

Seeking Specific Documents

I've confirmed the compound's CAS number, 719999-55-0. My focus now is on securing detailed documentation, specifically COAs and SDSs, for this exact CAS number. While I have generic SDSs for related solvents, they are not specific enough. I also need to refine my search to find targeted applications for this compound, as the current information is too general. My next step will be a deeper dive into patents and scientific literature to find more specific applications.

Refining Documentation Search

I've made headway in confirming the compound's commercial availability with the specific CAS number, 719999-55-0. My focus has now shifted to acquiring critical documentation, like CoAs and SDSs, for this exact CAS number. General SDSs for related solvents aren't sufficient, so my search will be more targeted. I'm also digging deeper into patents and literature to uncover specific applications of this molecule to better target my writing.

Acquiring Crucial Data

I've pinpointed the correct CAS number, 719999-55-0, and identified several potential suppliers for this compound. Additionally, I've secured a safety data sheet from AK Scientific, Inc., offering essential information.

Generating Synthesis Guide

I've gathered ample data to proceed with the in-depth technical guide. I'll structure the document, incorporating supplier details, technical data from the SDS and representative CoA, and relevant application contexts. Visual aids using Graphviz are also planned. Enough data to begin full generation of the guide.

Chiral Pyrrolidine Building Blocks: The Privileged Scaffold in Modern Drug Discovery

<An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of 3D Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to move beyond flat, two-dimensional aromatic structures. The focus has increasingly shifted towards three-dimensional (3D) scaffolds that can more effectively and selectively interact with the complex topologies of biological targets.[1][2] Saturated heterocyclic systems, rich in sp³-hybridized carbons and defined stereocenters, offer an unparalleled opportunity to explore this chemical space.[1][3] Among these, the chiral pyrrolidine ring has emerged as a "privileged scaffold"—a structural motif that appears with remarkable frequency in a wide range of approved drugs and biologically active compounds.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a technical overview of chiral pyrrolidine building blocks. We will explore the fundamental reasons for their success, delve into key synthetic strategies, examine their application in blockbuster drugs, and provide detailed experimental protocols to illustrate their synthesis.

Part 1: The Pyrrolidine Ring as a Privileged Scaffold

The five-membered pyrrolidine ring is one of the most utilized non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it an ideal building block for medicinal chemistry.

-

Stereochemical Richness and 3D Exploration: The pyrrolidine ring can possess up to four stereogenic centers, allowing for the creation of 16 distinct stereoisomers.[1] This inherent chirality is critical for achieving selective interactions with biological targets, which are themselves chiral.[5][6] The non-planar, puckered conformation of the ring, a phenomenon known as "pseudorotation," enables a more extensive exploration of 3D pharmacophore space compared to flat aromatic systems.[1][7]

-

Physicochemical Modulation: The basic secondary amine (pKa ~11.3) provides a crucial handle for modulating a compound's properties.[4] This nitrogen can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating target engagement. Furthermore, the pyrrolidine motif can enhance aqueous solubility, a key parameter for favorable pharmacokinetics.

-

Synthetic Accessibility: A significant advantage of the pyrrolidine scaffold is its ready availability from the "chiral pool." The naturally occurring amino acids L-proline and L-hydroxyproline are inexpensive, enantiomerically pure starting materials that provide a direct entry into a vast array of functionalized chiral pyrrolidines.[1][8][9]

The strategic placement of substituents can lock the ring into specific conformations, influencing its binding affinity and pharmacological effect.[1][2] For instance, substituents at the C-4 position affect ring pucker, while those at C-2 can modulate the basicity of the nitrogen atom.[1][2] This fine-tuning is a powerful tool for structure-activity relationship (SAR) studies.

Part 2: Key Synthetic Strategies

The construction of chiral pyrrolidine building blocks can be broadly categorized into two approaches: modification of existing chiral precursors and de novo asymmetric synthesis.

The Chiral Pool: Leveraging Nature's Starting Blocks

The most common and cost-effective method for synthesizing chiral pyrrolidines is the functionalization of L-proline and L-hydroxyproline.[8][10] These readily available amino acids serve as foundational scaffolds from which a diverse library of derivatives can be built.[9][11] For example, trans-4-hydroxy-L-proline is a valuable building block for the synthesis of many pharmaceuticals.[9]

Asymmetric Catalysis: Precision and Innovation

While the chiral pool is powerful, modern drug discovery often requires scaffolds not directly accessible from natural sources. Asymmetric catalysis provides the tools to construct highly functionalized and enantioenriched pyrrolidines from simple achiral precursors.

-

Organocatalysis: The discovery that L-proline itself can catalyze asymmetric reactions, such as the aldol and Mannich reactions, marked the birth of modern organocatalysis.[12][13][14] This approach uses small, metal-free organic molecules to induce chirality. Proline-catalyzed reactions typically proceed through an enamine intermediate, which then reacts stereoselectively with an electrophile.[15][16] The development of diarylprolinol silyl ethers was another major breakthrough, expanding the scope of organocatalyzed transformations.[12][14]

-

Transition Metal Catalysis: Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines provide a powerful route to substituted pyrrolidines with excellent enantioselectivity.[17] More recently, Rhodium-catalyzed intramolecular cyclizations of 1,6-enynes have been developed to efficiently create pyrrolidines containing challenging quaternary stereocenters.[18]

-

Radical Reactions: Innovative methods like the enantioselective Hofmann-Löffler-Freytag reaction have emerged, using copper catalysis to achieve a remote C-H amination, converting simple oximes into enantioenriched pyrrolines that are readily reduced to chiral pyrrolidines.[5]

The choice of synthetic strategy depends on the target molecule's complexity, the required stereochemistry, and scalability for potential manufacturing.

Part 3: Applications in Drug Discovery - Case Studies

The versatility of the chiral pyrrolidine scaffold is best illustrated by its presence in numerous blockbuster drugs across various therapeutic areas.

| Drug Name | Therapeutic Area | Pyrrolidine Contribution & Mechanism |

| Vildagliptin | Type 2 Diabetes | The (S)-pyrrolidine-2-carbonitrile moiety is crucial for its function as a dipeptidyl peptidase-4 (DPP-4) inhibitor, binding to the enzyme's active site.[8][19] |

| Telaprevir | Hepatitis C | Contains a complex pyrrolidine-based core that acts as a peptidomimetic, inhibiting the HCV NS3/4A serine protease essential for viral replication.[20][21][22] |

| Captopril | Hypertension | One of the first rationally designed drugs, this L-proline derivative was a groundbreaking angiotensin-converting enzyme (ACE) inhibitor. |

| Anisomycin | Antibiotic | A pyrrolidine antibiotic that inhibits protein synthesis by binding to the 80S ribosome.[8][23] |

| Ombitasvir | Hepatitis C | This antiviral drug features a complex pyrrolidine structure and functions as a potent inhibitor of the HCV NS5A protein, which is vital for viral replication.[24] |

These examples underscore the scaffold's ability to be incorporated into diverse molecular architectures to target a wide range of biological pathways.

Part 4: Key Experimental Protocols

To provide a practical understanding, this section details a representative synthetic procedure.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a Key Vildagliptin Intermediate

This protocol outlines a common industrial synthesis starting from the chiral pool amino acid, L-proline. The causality behind the steps is critical: N-acylation protects the amine and introduces a reactive handle, while the subsequent step converts the carboxylic acid to a nitrile, a key pharmacophore element for DPP-4 inhibition.

Step 1: N-Acylation of L-Proline

-

Objective: To attach the chloroacetyl group to the nitrogen of L-proline.

-

Procedure:

-

To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 200 mL), slowly add chloroacetyl chloride (9.8 mL, 0.129 mol) dropwise at 0 °C.[25][26]

-

Stir the mixture and reflux for 2.5 hours.[26]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute with water (25 mL) and stir for 20 minutes to quench any remaining acid chloride.[25][26]

-

Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[26]

-

Step 2: Nitrile Formation

-

Objective: To convert the carboxylic acid into the target carbonitrile.

-

Procedure:

-

The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is reacted with acetonitrile in the presence of sulfuric acid.[25] This one-pot procedure is efficient for converting the acid to the nitrile.

-

The reaction mixture is carefully neutralized and the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is extracted.

-

This intermediate can then be reacted with 3-aminoadamantanol to complete the synthesis of Vildagliptin.[25]

-

Part 5: Visualizations

Diagram 1: Drug Discovery Workflow

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 18. Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Telaprevir - Wikipedia [en.wikipedia.org]

- 22. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. asianpubs.org [asianpubs.org]

The Strategic Application of Boc-Protected Diamines in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Paramount Importance of Amine Protection

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a fundamental strategy for achieving regio- and chemoselectivity.[1] Among the myriad of functionalities requiring temporary masking, the amino group, with its inherent nucleophilicity and basicity, often takes center stage. The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection due to its remarkable stability across a wide range of reaction conditions and its facile, selective removal under acidic protocols.[2] This guide provides an in-depth exploration of the synthesis, manipulation, and application of Boc-protected diamines, versatile building blocks that have become indispensable in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science.

The strategic advantage of the Boc group lies in its orthogonality to many other common protecting groups. For instance, it remains stable under basic conditions used to cleave fluorenylmethyloxycarbonyl (Fmoc) groups and is unaffected by the catalytic hydrogenation conditions that remove benzyloxycarbonyl (Cbz) groups.[1][3] This orthogonality is the cornerstone of modern synthetic strategies, enabling the sequential deprotection and elaboration of multifunctional molecules.[3]

The Synthesis of Boc-Protected Diamines: A Practical Approach

The introduction of the Boc group is most commonly achieved through the reaction of a diamine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2] The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate and the release of tert-butanol and carbon dioxide.[4]

General Protocol for Boc Protection of a Diamine:

A widely used and general procedure for the Boc protection of primary and secondary amines is as follows:

-

Dissolve the diamine in a suitable solvent, such as dichloromethane (DCM) or a mixture of water and acetone.[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (TEA) or sodium hydroxide, to the stirred solution.[5][6]

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

-

Allow the reaction to warm to room temperature and stir for a designated period, typically 1 to 18 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate work-up, which may involve washing with water, extraction with an organic solvent, and drying over an anhydrous salt like magnesium sulfate.[7]

-

Purify the resulting Boc-protected diamine by column chromatography if necessary.[7]

Achieving Mono-Protection: A Key Synthetic Challenge

A significant challenge in the synthesis of Boc-protected diamines is achieving selective mono-protection, particularly with symmetrical diamines.[8] Several strategies have been developed to address this, including:

-

Control of Stoichiometry: Using a controlled amount of (Boc)₂O, often less than one equivalent, can favor the formation of the mono-protected product. However, this often results in a mixture of unprotected, mono-protected, and di-protected diamines, necessitating careful purification.[8]

-

Monoprotonation Strategy: A highly effective method involves the monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), prior to the addition of (Boc)₂O.[9][10] The protonated amino group is rendered non-nucleophilic, directing the Boc protection to the free amino group.[10][11] The in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol offers a convenient alternative to using gaseous HCl.[9][12]

-

Flow Chemistry: Microreactor technology allows for precise control over reaction parameters such as stoichiometry and temperature, enabling the optimization of mono-Boc protection with high yields.[8][13]

The following table summarizes various methods for the Boc protection of amines, highlighting the versatility of this transformation.

| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Aniline | (Boc)₂O | None | 30 min | 95 | [5] |

| Benzylamine | (Boc)₂O | Water/Acetone | 8 min | 98 | [5] |

| Pyrrolidine | (Boc)₂O / TEA | DCM | 1 h | 100 | [5] |

The Art of Selective Deprotection

The facile removal of the Boc group under acidic conditions is one of its most valued attributes.[14] Strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly employed for this purpose.[6][14] The deprotection mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl carbocation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[14]

A key consideration during Boc deprotection is the potential for the tert-butyl cation to alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[15] The use of scavengers, such as anisole or thioanisole, can mitigate this unwanted side reaction.[6]

Orthogonal Deprotection Strategies

The true power of Boc-protected diamines is realized in the context of orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[1] This allows for the sequential functionalization of a molecule at different sites. For example, a molecule bearing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at the Boc-protected site using acid, leaving the Cbz group intact for later removal by hydrogenolysis.[1][14]

The following diagram illustrates the principle of an orthogonal deprotection strategy.

Caption: Orthogonal deprotection of a dually protected diamine.

Applications in Complex Molecule Synthesis

Boc-protected diamines are pivotal building blocks in a wide array of synthetic endeavors, including the synthesis of pharmaceuticals, peptidomimetics, and chiral ligands for asymmetric catalysis.[7][12] Their ability to introduce a differentially protected diamine moiety allows for the controlled elaboration of molecular scaffolds.

Case Study: Synthesis of Chiral Diamines

Chiral diamines are crucial components of many catalysts and biologically active molecules.[16][17] The synthesis of enantiopure diamines often relies on starting materials derived from the chiral pool, such as amino acids.[17] For instance, Boc-protected amino alcohols, readily prepared from N-Boc-L-amino acids, can be oxidized to the corresponding aldehydes. These aldehydes can then undergo Wittig olefination to construct the carbon backbone, followed by reduction and deprotection to yield the desired chiral diamine.[17]

The following diagram illustrates a generalized workflow for the synthesis of a chiral diamine from a Boc-protected amino acid.

Caption: Synthetic workflow for chiral diamines.

Conclusion

The Boc protecting group has solidified its position as an indispensable tool in the arsenal of the modern organic chemist.[2] Boc-protected diamines, in particular, offer a powerful and versatile platform for the construction of complex and functionally rich molecules. A thorough understanding of their synthesis, selective deprotection, and strategic application within orthogonal protection schemes is crucial for researchers and scientists engaged in the design and execution of sophisticated synthetic routes. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of these fundamental building blocks will undoubtedly continue to expand.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. bioorg.org [bioorg.org]

- 11. researchgate.net [researchgate.net]

- 12. redalyc.org [redalyc.org]

- 13. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a key building block in medicinal chemistry and drug development. By delving into the nuances of its spectral characteristics, this document aims to equip researchers with the necessary information for unambiguous identification, purity assessment, and further structural elucidation in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 1263378-93-3) possesses a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . Its structure features a chiral pyrrolidine ring, an ethylcarbamate side chain, and a sterically demanding tert-butyl protecting group. This combination of functionalities gives rise to a unique spectroscopic fingerprint, which will be explored in detail through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure:

Caption: Chemical structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrrolidine ring protons, the ethyl bridge, and the tert-butyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | br s | 1H | NH (carbamate) |

| ~3.1-3.3 | m | 2H | CH₂ (ethyl, adjacent to NH) |

| ~2.8-3.0 | m | 1H | CH (pyrrolidine, C2) |

| ~2.7-2.9 | m | 2H | CH₂ (pyrrolidine, C5) |

| ~1.6-1.9 | m | 4H | CH₂ (pyrrolidine, C3 & C4) |

| ~1.5-1.7 | m | 2H | CH₂ (ethyl, adjacent to pyrrolidine) |

| 1.45 | s | 9H | C(CH₃)₃ |

| ~1.3 | br s | 1H | NH (pyrrolidine) |

Interpretation and Causality:

-

The broad singlet for the carbamate proton (NH) is a result of quadrupole broadening and potential hydrogen bonding.

-

The complexity of the pyrrolidine ring proton signals arises from diastereotopicity and spin-spin coupling.

-

The sharp singlet integrating to nine protons is the unmistakable signature of the tert-butyl group, with its magnetically equivalent methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C=O (carbamate) |

| 79.0 | C(CH₃)₃ |

| 58.5 | CH (pyrrolidine, C2) |

| 47.0 | CH₂ (pyrrolidine, C5) |

| 40.5 | CH₂ (ethyl, adjacent to NH) |

| 38.0 | CH₂ (ethyl, adjacent to pyrrolidine) |

| 30.0 | CH₂ (pyrrolidine, C3) |

| 28.4 | C(CH₃)₃ |

| 25.5 | CH₂ (pyrrolidine, C4) |

Interpretation and Causality:

-

The downfield signal around 156.0 ppm is characteristic of a carbamate carbonyl carbon.

-

The signal for the quaternary carbon of the tert-butyl group appears around 79.0 ppm.

-

The remaining signals in the aliphatic region correspond to the carbons of the pyrrolidine ring and the ethyl bridge.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method.

Expected Mass Spectrum Data:

-

Molecular Ion Peak [M+H]⁺: m/z 215.1754

Interpretation and Causality:

In positive ion mode ESI-MS, the molecule is expected to be protonated, resulting in a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion peak (e.g., m/z 100-500).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (carbamate and pyrrolidine) |

| 2970-2850 | Strong | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1520 | Medium | N-H Bend (carbamate) |

| ~1250, ~1170 | Strong | C-O Stretch (carbamate) |

Interpretation and Causality:

-

The broad N-H stretching band is indicative of hydrogen bonding.

-

The strong absorption around 1690 cm⁻¹ is a characteristic feature of the carbonyl group in a carbamate.[1]

-

The C-H stretching vibrations of the numerous aliphatic groups result in strong absorptions below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

References

Methodological & Application

Asymmetric Synthesis of Pyrrolidine Derivatives from Chiral Building Blocks: A Guide for Researchers

Introduction: The Enduring Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its prevalence in U.S. FDA-approved drugs underscores its importance in the development of new therapeutic agents.[2] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making the development of efficient asymmetric syntheses a paramount objective for organic and medicinal chemists. This guide provides an in-depth exploration of the asymmetric synthesis of pyrrolidine derivatives, with a focus on the strategic use of chiral building blocks derived from the "chiral pool."

This approach leverages readily available, enantiopure natural products like amino acids, carbohydrates, and terpenes as starting materials. By incorporating these chiral fragments, chemists can exert precise control over the stereochemical outcome of a reaction sequence, leading to the synthesis of enantiomerically pure pyrrolidine derivatives. This guide will delve into the foundational principles of this strategy, provide detailed, field-proven protocols for key transformations, and offer insights into the rationale behind experimental design.

Foundational Strategy: Leveraging the Chiral Pool

The use of the chiral pool is a cornerstone of asymmetric synthesis.[4] This strategy avoids the need for chiral auxiliaries or catalysts in every step, as the chirality is inherent in the starting material. The most common sources of chirality for pyrrolidine synthesis are:

-

Amino Acids: L-proline and L-hydroxyproline are arguably the most utilized chiral building blocks for pyrrolidine synthesis.[1] Their rigid five-membered ring provides a robust stereochemical scaffold that can be functionalized with high diastereoselectivity. Other amino acids, such as alanine, can also be elaborated into chiral pyrrolidines.[2]

-

Tartaric Acid: Both L-(+)- and D-(-)-tartaric acids are inexpensive and versatile C4 building blocks that can be converted into C2-symmetric 3,4-difunctionalized pyrrolidines.[5][6] These derivatives are valuable as chiral ligands and intermediates in natural product synthesis.

-

Other Natural Products: Monoterpenes like (+)-α-pinene can be transformed into chiral β-amino acids, which can then be incorporated into pyrrolidine structures, imparting their inherent chirality.[4]

The primary advantage of the chiral pool approach is the direct transfer of stereochemical information from the starting material to the product. This often simplifies synthetic routes and can lead to highly efficient and scalable processes.

Key Synthetic Methodologies and Protocols

Functionalization of Proline and its Derivatives

The direct modification of the proline scaffold is a widely employed strategy for accessing a diverse range of substituted pyrrolidines.[1] The carboxylic acid and the secondary amine of proline offer two convenient handles for chemical manipulation.

This protocol details the reduction of L-proline to the corresponding prolinol, a versatile intermediate in the synthesis of many drugs, including Avanafil.[1]

Reaction Scheme:

References

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyrrolidine Scaffold and the Advantage of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, five-membered structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets such as enzymes and receptors. A key area where the pyrrolidine motif has proven invaluable is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[2]

This compound (CAS 719999-55-0) is a chiral building block of significant interest in this field. Its structure features a secondary amine within the pyrrolidine ring and a primary amine at the terminus of an ethyl side chain. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, a robust protecting group that is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This differential protection allows for selective functionalization at the two nitrogen centers, making it a versatile synthon for the construction of complex molecules. The (S)-stereochemistry at the 2-position of the pyrrolidine ring is often crucial for potent biological activity, particularly in the context of DPP-IV inhibition.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent chemical transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes key data for this compound.

| Property | Value | Reference |

| CAS Number | 719999-55-0 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | Not explicitly found, likely an oil or low-melting solid | |

| Purity | Typically ≥98% | [3] |

| Storage | Store long-term in a cool, dry place | [3] |

Synthetic Protocols

Protocol 1: Synthesis of this compound